![molecular formula C17H24N2O3S B4675487 N-allyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4675487.png)
N-allyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]benzenesulfonamide
Übersicht
Beschreibung
N-allyl-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]benzenesulfonamide, also known as S 33084, is a chemical compound that belongs to the class of sulfonamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor and has shown promising results in preclinical studies for the treatment of various neuropsychiatric disorders.
Wirkmechanismus
S 33084 acts as a potent and selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The dopamine D3 receptor is involved in the regulation of reward-related behaviors, and its dysfunction has been implicated in the development of addiction, schizophrenia, and Parkinson's disease. By selectively blocking the dopamine D3 receptor, S 33084 can modulate the activity of the mesolimbic and mesocortical pathways and reduce the symptoms of these disorders.
Biochemical and Physiological Effects:
S 33084 has been shown to have a high affinity for the dopamine D3 receptor, with a Ki value of 0.18 nM. It has also been shown to have a low affinity for other dopamine receptors, such as the dopamine D2 and D4 receptors. In addition, S 33084 has been shown to have a good pharmacokinetic profile, with a half-life of around 3 hours in rats and a low clearance rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of S 33084 is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neuropsychiatric disorders. However, one limitation of S 33084 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for S 33084 in different animal models.
Zukünftige Richtungen
There are several future directions for the research and development of S 33084. One direction is to further explore its therapeutic potential in various neuropsychiatric disorders, such as addiction, schizophrenia, and Parkinson's disease. Another direction is to develop more potent and selective dopamine D3 receptor antagonists based on the structure of S 33084. Finally, future studies should focus on optimizing the pharmacokinetic profile of S 33084, such as improving its solubility and bioavailability, to facilitate its translation into clinical use.
Conclusion:
In conclusion, S 33084 is a potent and selective antagonist of the dopamine D3 receptor that has shown promising results in preclinical studies for the treatment of various neuropsychiatric disorders. Its high selectivity for the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in these disorders. However, further studies are needed to determine its optimal dosage and administration route, as well as to optimize its pharmacokinetic profile for clinical use.
Wissenschaftliche Forschungsanwendungen
S 33084 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. Preclinical studies have shown that S 33084 can selectively block the dopamine D3 receptor, which is involved in the regulation of reward-related behaviors, and can reduce drug-seeking behavior in animal models of addiction. S 33084 has also been shown to improve cognitive deficits in animal models of schizophrenia and to reduce the motor symptoms of Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidine-1-carbonyl)-N-prop-2-enylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-4-9-18-23(21,22)16-7-5-15(6-8-16)17(20)19-11-13(2)10-14(3)12-19/h4-8,13-14,18H,1,9-12H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGQXNYRZOXPBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NCC=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylpiperidine-1-carbonyl)-N-prop-2-enylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.